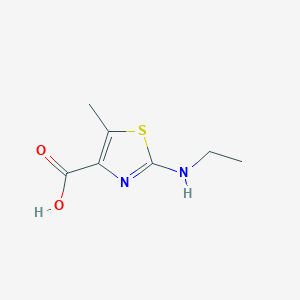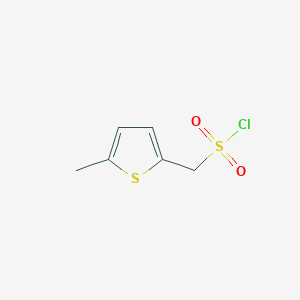
1-(5-Aminopyridin-3-yl)-4-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Aminopyridin-3-yl)-4-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Aminopyridin-3-yl)-4-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-aminopyridine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Aminopyridin-3-yl)-4-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the compound .
Wissenschaftliche Forschungsanwendungen
1-(5-Aminopyridin-3-yl)-4-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Wirkmechanismus
The mechanism of action of 1-(5-Aminopyridin-3-yl)-4-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Aminopyridin-3-ol: This compound shares the aminopyridine moiety but lacks the pyrazole ring.
1-(3-Aminopyridin-5-yl)piperidin-2-ol: Similar in structure but contains a piperidine ring instead of a pyrazole ring.
(5-Aminopyridin-3-yl)methanol: Contains the aminopyridine moiety with a methanol group instead of the pyrazole ring.
Uniqueness
1-(5-Aminopyridin-3-yl)-4-ethyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific combination of the pyrazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H14N4O |
|---|---|
Molekulargewicht |
218.26 g/mol |
IUPAC-Name |
2-(5-aminopyridin-3-yl)-4-ethyl-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H14N4O/c1-3-10-7(2)14-15(11(10)16)9-4-8(12)5-13-6-9/h4-6,10H,3,12H2,1-2H3 |
InChI-Schlüssel |
LCISPQXAMNVUJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(=NN(C1=O)C2=CN=CC(=C2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-nitrophenyl)propanoate](/img/structure/B13220745.png)




![1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid](/img/structure/B13220773.png)

![Methyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13220779.png)
![Ethyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13220788.png)

![{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}(methyl)amine](/img/structure/B13220806.png)

![Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13220825.png)
![3-(2-Aminoethyl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13220829.png)
